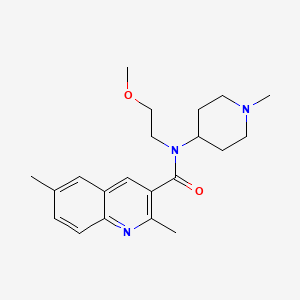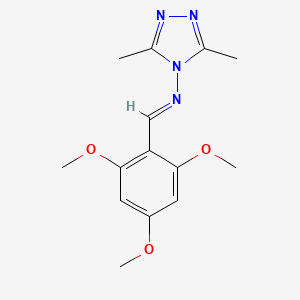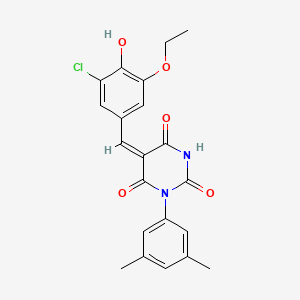![molecular formula C17H12Cl2N4OS B3911153 N-(3,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3911153.png)
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea
説明
N-(3,4-dichlorophenyl)-N'-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]urea, commonly known as DCPTU, is a synthetic compound that has been widely used in scientific research for its unique properties. DCPTU belongs to the class of thiadiazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of DCPTU involves the activation of TRP channels. DCPTU binds to the intracellular side of the TRP channels, causing a conformational change in the channel, which results in the opening of the channel pore and the influx of cations into the cell. This influx of cations leads to the depolarization of the cell membrane and the generation of an action potential.
Biochemical and Physiological Effects
DCPTU has been found to exhibit various biochemical and physiological effects. It has been shown to induce calcium influx in cells, which is an important signaling mechanism in many physiological processes. DCPTU has also been found to induce the release of neuropeptides such as substance P and calcitonin gene-related peptide, which are involved in pain sensation and inflammation. Additionally, DCPTU has been found to induce the release of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the immune response.
実験室実験の利点と制限
DCPTU has several advantages for lab experiments. It is a potent activator of TRP channels and can be used to study the physiological and pathological roles of these channels. DCPTU is also relatively easy to synthesize and can be obtained in large quantities. However, there are some limitations to the use of DCPTU in lab experiments. It has been found to be toxic to some cell types at high concentrations, and its effects on TRP channels can be affected by the presence of other compounds.
将来の方向性
There are several future directions for the use of DCPTU in scientific research. One direction is the study of the physiological and pathological roles of TRP channels in various diseases such as pain, inflammation, and cancer. Another direction is the development of new compounds based on the structure of DCPTU that exhibit similar or improved properties. Additionally, the use of DCPTU as a tool for drug discovery and development is an area of future research.
科学的研究の応用
DCPTU has been widely used in scientific research due to its unique properties. It has been found to be a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is involved in various physiological processes such as pain sensation, inflammation, and thermoregulation. DCPTU has also been found to activate other TRP channels, such as TRPV2, TRPV3, and TRPA1.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4OS/c18-13-8-7-12(10-14(13)19)20-16(24)21-17-23-22-15(25-17)9-6-11-4-2-1-3-5-11/h1-10H,(H2,20,21,23,24)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXHLWRDXIMDX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorophenyl)-3-[(2Z)-5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2(3H)-ylidene]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-propyl-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911073.png)
![3-[(2-chloro-5-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B3911079.png)

![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B3911085.png)
![4-(4-methylbenzyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3911091.png)

![2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B3911119.png)
![3-[(cycloheptylamino)methyl]-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B3911141.png)
![N-[(5-bromo-2-thienyl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B3911145.png)
![N-[(2S*,4R*,6R*)-2-[(benzyloxy)methyl]-6-(4-fluoro-3-methoxyphenyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3911148.png)



![methyl (2R*,4S*)-4-hydroxy-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine-2-carboxylate](/img/structure/B3911174.png)